2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a formamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE typically involves the reaction of hexan-2-one with hydrazinecarboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexan-2-one+Hydrazinecarboxamide→1-N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL-N-(4-METHYLPHENYL)FORMAMIDE
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-1-(HYDRAZINECARBONYL)FORMAMIDE
Uniqueness
1-{N’-[(2E)-HEXAN-2-YLIDENE]HYDRAZINECARBONYL}-N-(4-METHYLPHENYL)FORMAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazinecarbonyl group and formamide group make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N'-[(E)-hexan-2-ylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-5-6-12(3)17-18-15(20)14(19)16-13-9-7-11(2)8-10-13/h7-10H,4-6H2,1-3H3,(H,16,19)(H,18,20)/b17-12+ |
InChI Key |
IKLIZIAHDCPSDJ-SFQUDFHCSA-N |
Isomeric SMILES |
CCCC/C(=N/NC(=O)C(=O)NC1=CC=C(C=C1)C)/C |
Canonical SMILES |
CCCCC(=NNC(=O)C(=O)NC1=CC=C(C=C1)C)C |
Origin of Product |
United States |
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